Product packaging for 4-Morpholinesulfenyl chloride(Cat. No.:CAS No. 2958-89-6)

4-Morpholinesulfenyl chloride

Cat. No.: B8695637
CAS No.: 2958-89-6
M. Wt: 153.63 g/mol
InChI Key: KWTCAZADHRCBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Sulfenyl Chloride Chemistry

In organosulfur chemistry, sulfenyl chlorides are a class of compounds characterized by the functional group R-S-Cl, where an organic group (R) is attached to a sulfur atom, which is in turn bonded to a chlorine atom. wikipedia.org These compounds are generally reactive, acting as sources of the electrophilic cation RS+. wikipedia.org Their preparation often involves the chlorination of disulfides (R-S-S-R), a reaction sometimes referred to as the Zincke disulfide reaction. wikipedia.org

The reactivity of sulfenyl chlorides makes them valuable reagents in organic synthesis for the formation of new carbon-sulfur, sulfur-nitrogen, and sulfur-oxygen bonds. wikipedia.org Key reactions involving sulfenyl chlorides include:

Addition to Alkenes : They readily add across carbon-carbon double bonds to form β-chloro thioethers. wikipedia.orgbritannica.com

Reaction with Amines : They react with primary and secondary amines to produce sulfenamides (R-SN-R'₂). wikipedia.orgbritannica.comwikipedia.org This reaction is fundamental to the synthesis of various agrochemicals. wikipedia.orgwikipedia.org

Reaction with Water and Alcohols : Hydrolysis of sulfenyl chlorides yields sulfenic acids (R-SOH), while their reaction with alcohols produces sulfenate esters (R-SO-R'). wikipedia.org

4-Morpholinesulfenyl chloride, where the 'R' group is a morpholine (B109124) ring attached via its nitrogen atom, is a specific type of aminosulfenyl chloride. Its chemistry is a clear extension of this class, participating in characteristic electrophilic reactions. For instance, it reacts with allylic and propargylic alcohols, often in the presence of a base like triethylamine, to form the corresponding sulfinamides through a series of rearrangements. researchgate.net It also reacts with trialkyl phosphites, leading to the formation of O,O-dialkyl S-morpholino phosphorothioates. osti.govresearchgate.net

Significance of Morpholine-Containing Reagents in Organic Synthesis

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. atamankimya.com This structural feature makes it a "privileged scaffold" in medicinal chemistry and a valuable component in organic synthesis for several reasons. chemicalbook.comresearchgate.net

The presence of a morpholine moiety in a molecule can significantly influence its physicochemical properties. It often improves the pharmacokinetic profile, which has led to its incorporation into numerous approved and experimental drugs, including antibiotics like linezolid (B1675486) and anticancer agents like gefitinib. atamankimya.comchemicalbook.com The morpholine group can enhance aqueous solubility and metabolic stability. researchgate.net

In the context of reagents, the morpholine structure imparts specific reactivity. The ether oxygen withdraws electron density from the nitrogen atom, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. atamankimya.com This electronic modulation affects the reactivity of the functional groups attached to it. For example, in this compound, the properties of the S-Cl bond are influenced by the electronic effects of the morpholino group.

Morpholine and its derivatives are widely used as building blocks in the synthesis of complex molecules. atamankimya.com They are commonly employed to generate enamines and are used in the production of various pharmaceuticals and agricultural fungicides. atamankimya.com The low cost and polarity of morpholine also make it a useful solvent for certain chemical reactions. atamankimya.com The incorporation of the morpholine ring into coupling reagents for peptide synthesis has also been explored, highlighting its versatility in influencing reagent stability, solubility, and reactivity. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNOS B8695637 4-Morpholinesulfenyl chloride CAS No. 2958-89-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2958-89-6

Molecular Formula

C4H8ClNOS

Molecular Weight

153.63 g/mol

IUPAC Name

morpholin-4-yl thiohypochlorite

InChI

InChI=1S/C4H8ClNOS/c5-8-6-1-3-7-4-2-6/h1-4H2

InChI Key

KWTCAZADHRCBIP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1SCl

Origin of Product

United States

Synthetic Methodologies for 4 Morpholinesulfenyl Chloride

Direct Halogenation Approaches

Direct halogenation represents a primary strategy for the synthesis of 4-morpholinesulfenyl chloride. These methods involve the introduction of a chlorine atom to a sulfur-containing morpholine (B109124) precursor.

The most common and direct method for preparing this compound is through the chlorination of its corresponding disulfide, 4,4'-dithiodimorpholine (B89823). This reaction involves the cleavage of the sulfur-sulfur bond in the disulfide molecule by a chlorinating agent, typically elemental chlorine (Cl₂).

The process generally involves dissolving 4,4'-dithiodimorpholine in a suitable inert solvent, such as carbon tetrachloride. Gaseous chlorine is then passed through the solution. The reaction proceeds via an oxidative cleavage mechanism, where the disulfide bond is broken, and a chlorine atom attaches to each sulfur atom, yielding two equivalents of the desired sulfenyl chloride. The reaction is typically performed under controlled temperature conditions to manage reactivity. One report notes that the product from such a chlorination can be volatile and requires careful handling during solvent removal. organic-chemistry.org

ReactantReagentSolventProduct
4,4'-DithiodimorpholineChlorine (Cl₂)Carbon TetrachlorideThis compound

This table summarizes the typical reactants and products in the synthesis of this compound via disulfide chlorination.

Chlorinolysis, the cleavage of a chemical bond by chlorine, can also be applied to carbon-sulfur (C-S) bonds in thioethers to generate sulfenyl chlorides. In principle, a suitably designed thioether containing a morpholine group could be cleaved to yield this compound. This reaction would proceed according to the general transformation: R-S-R' + Cl₂ → R-S-Cl + R'-Cl.

However, while this is a recognized method for synthesizing various sulfenyl chlorides, its specific application for the large-scale or routine preparation of this compound is not prominently documented in available research literature. The stability of the C-S bond and the potential for competing reactions, such as chlorination on the morpholine ring, present significant synthetic challenges that may limit the practical utility of this approach compared to the disulfide chlorination method.

Alternative Preparative Routes

Beyond direct halogenation of disulfide precursors, alternative methods for the synthesis of this compound exist, often starting from morpholine itself and a sulfur-containing chlorinating agent. These routes provide flexibility in the choice of starting materials.

A primary alternative involves the reaction of morpholine with sulfur chlorides, such as sulfur dichloride (SCl₂) or disulfur (B1233692) dichloride (S₂Cl₂). nouryon.com

When morpholine is treated with sulfur dichloride, a direct reaction can occur to form this compound. This reaction requires careful control of stoichiometry, as the hydrogen chloride (HCl) generated as a byproduct will react with excess morpholine to form morpholine hydrochloride. Typically, two equivalents of morpholine are used: one to form the product and one to act as a base to neutralize the HCl. Alternatively, an external non-nucleophilic base can be added.

The reaction with disulfur dichloride (S₂Cl₂) can also be employed. Depending on the reaction conditions, this can lead to the formation of 4,4'-dithiodimorpholine, which can then be isolated and subjected to chlorination as described in section 2.1.1.

ReactantReagentBaseProduct
MorpholineSulfur dichloride (SCl₂)Triethylamine (or excess Morpholine)This compound

This table illustrates an alternative synthesis of this compound starting from morpholine.

These alternative routes are fundamental in organosulfur chemistry and provide viable pathways to this compound, complementing the more conventional disulfide cleavage method.

Chemical Reactivity and Mechanistic Investigations of 4 Morpholinesulfenyl Chloride

Reactions with Nucleophilic Species

4-Morpholinesulfenyl chloride is characterized by an electrophilic sulfur atom, making it susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom, where the chloride ion serves as the leaving group. The general reactivity is analogous to that of other acid chlorides, such as acyl chlorides and sulfonyl chlorides, which readily react with nucleophiles. iupac.orgchemistrysteps.com

The reaction of this compound with primary or secondary amines is a direct and efficient method for the formation of sulfenamides, which are compounds containing a nitrogen-sulfur (N-S) bond. This transformation is a classic example of nucleophilic substitution, where the amine acts as the nucleophile.

The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amine on the electrophilic sulfur atom of the sulfenyl chloride. This is followed by the elimination of a chloride ion. A base, often an excess of the amine reactant itself or a non-nucleophilic base like triethylamine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction. The formation of the N-S bond is a key step in the synthesis of various biologically active molecules and synthetic intermediates. nih.gov While the direct oxidative coupling of thiols and amines is an alternative route, the use of a sulfenyl chloride provides a more direct and often higher-yielding pathway to unsymmetrical sulfenamides. nih.gov

Table 1: Examples of Sulfenamide (B3320178) Formation

Amine Nucleophile Product (Sulfenamide)
Diethylamine N,N-Diethyl-4-morpholinesulfenamide
Piperidine 1-(Morpholinosulfanyl)piperidine

This table presents representative products from the reaction of this compound with various amines.

In a similar fashion to its reaction with amines, this compound reacts with alcohols to form sulfenate esters, which feature an oxygen-sulfur (O-S) bond. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom and displacing the chloride. The reaction is generally carried out in the presence of a base to scavenge the HCl produced.

The general mechanism is a nucleophilic substitution at the sulfur center. chemistrysteps.com The reactivity of the alcohol can influence the reaction conditions required. Simple primary and secondary alcohols typically react readily, while more sterically hindered alcohols, such as tertiary alcohols, may require more forcing conditions.

The reaction of this compound with allylic alcohols is of particular mechanistic interest due to the potential for allylic rearrangement. When an alcohol reacts with reagents like thionyl chloride, the reaction can proceed through an SNi (internal nucleophilic substitution) mechanism, which can lead to the formation of a rearranged product via an SNi' pathway. stackexchange.com

In the case of this compound, after the initial formation of an alkyl chlorosulfite-like intermediate (a morpholino thiosulfite), two pathways are possible. The first is a direct attack by the chloride ion on the α-carbon, leading to the unrearranged sulfenate ester. The second involves an attack at the γ-position of the allylic system, which results in a rearranged product. stackexchange.com The ratio of these products can be highly dependent on the substrate's structure and the specific reaction conditions employed. stackexchange.com

Table 2: Potential Products from Reaction with an Allylic Alcohol

Allylic Alcohol Unrearranged Product Rearranged Product

This table illustrates the potential for both direct substitution and rearranged products in the reaction with an allylic alcohol.

Formation of Sulfenate Esters via Oxygen-Sulfur Bond Formation

Electrophilic Addition Reactions

This compound can act as an electrophile, participating in addition reactions with unsaturated carbon-carbon bonds. In these reactions, the sulfenyl chloride adds across a double or triple bond, breaking the π bond and forming two new sigma bonds. wikipedia.org The driving force is the electrophilic nature of the sulfur atom, which initiates the attack on the electron-rich π system. wikipedia.org

This compound readily adds to alkenes and alkynes. The mechanism is believed to proceed through a bridged, three-membered ring intermediate known as an episulfonium ion (or thiiranium ion). researchgate.netresearchgate.net This intermediate is formed by the electrophilic attack of the sulfur atom on the π bond, with the simultaneous displacement of the chloride ion. lasalle.edu

The reaction pathway involves two main steps:

The alkene's π electrons act as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride. This forms the cyclic episulfonium ion intermediate and releases a chloride ion. lasalle.edu

With alkynes, the addition can occur once to yield a chloro-substituted vinyl sulfenamide, or twice, depending on the stoichiometry of the reactants, to produce a tetrachloro adduct. libretexts.org

The regioselectivity of the addition of sulfenyl chlorides to unsymmetrical alkenes is a key aspect of their reactivity. According to Markovnikov's rule, in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with more alkyl substituents, proceeding through the more stable carbocation intermediate. masterorganicchemistry.com

However, the addition of sulfenyl chlorides often deviates from this rule. The formation of the bridged episulfonium ion intermediate prevents the formation of a discrete, open carbocation. researchgate.netresearchgate.net The subsequent nucleophilic attack by the chloride ion is directed to one of the carbons of the ring. Research on analogous systems, such as 2-quinolinesulfenyl chloride, has shown that the electrophilic addition of the sulfur atom can occur at the α-carbon atom of a terminal double bond in an anti-Markovnikov fashion. nih.gov

This anti-Markovnikov selectivity means that the sulfur atom adds to the less substituted carbon of the double bond, while the chlorine atom adds to the more substituted carbon. This outcome is attributed to both steric and electronic factors within the episulfonium ion intermediate and the subsequent ring-opening step. researchgate.net

Table 3: Regioselectivity in the Addition to Propene

Reactant Major Product (Regiochemistry) Rationale

This table shows the expected major product from the addition of this compound to an unsymmetrical alkene, highlighting the anti-Markovnikov regioselectivity.

Rearrangement Pathways

msu.edunih.gov-Sigmatropic Rearrangements of Derived Allylic Sulfenate Esters

The study of sigmatropic rearrangements in organosulfur chemistry has largely centered on the facile nih.govnih.gov-sigmatropic processes, such as the Mislow-Evans rearrangement of allylic sulfoxides to sulfenate esters. This transformation is a reversible process that typically favors the thermodynamically more stable sulfoxide (B87167). In the presence of a thiophilic species, the sulfenate ester can be trapped, leading to the formation of allylic alcohols. This nih.govnih.gov-rearrangement proceeds through a concerted, pericyclic transition state and has been extensively utilized in synthetic chemistry for its high degree of stereocontrol.

In contrast, the investigation of msu.edunih.gov-sigmatropic rearrangements involving allylic sulfenate esters, particularly those derived from this compound, is not extensively documented in publicly available scientific literature. msu.edunih.gov-Sigmatropic shifts are generally less common for sulfur compounds compared to their nih.govnih.gov counterparts. Such rearrangements would involve the migration of the sulfur atom from the oxygen to an adjacent carbon atom of the allylic system. Theoretical considerations suggest that such a process might be thermally forbidden as a concerted suprafacial reaction and would likely require a high activation energy or proceed through a non-concerted, stepwise mechanism, potentially involving ionic or radical intermediates. The propensity for the competing and lower-energy nih.govnih.gov-rearrangement pathway in analogous systems may account for the scarcity of observed msu.edunih.gov-shifts for allylic sulfenates.

Stereochemical Control and Diastereoselectivity in Rearrangement Processes

The stereochemical outcome of sigmatropic rearrangements is a key aspect of their synthetic utility. In the well-studied nih.govnih.gov-sigmatropic rearrangement of allylic sulfoxides, a high degree of stereochemical information transfer is often observed. This is attributed to a highly ordered, chair-like or boat-like six-membered transition state, which allows for the predictable transmission of chirality from the sulfur atom and the allylic moiety to the newly formed stereocenter in the product.

Given the limited information on msu.edunih.gov-sigmatropic rearrangements of allylic sulfenate esters derived from this compound, a detailed discussion of stereochemical control and diastereoselectivity in these specific processes is not feasible based on current literature. Should such a rearrangement proceed, its stereochemical course would be dictated by the specific mechanism. A concerted msu.edunih.gov-shift, if it were to occur, would be subject to the principles of orbital symmetry. However, if the reaction proceeds through a stepwise mechanism involving intermediates, the stereochemical fidelity would likely be compromised, leading to a mixture of diastereomers. Without experimental or computational studies on this specific system, any predictions regarding diastereoselectivity would be purely speculative.

Reactions with Organophosphorus Reagents

Interactions with Trialkyl Phosphites

The reactions of sulfenyl chlorides with various nucleophiles are well-established; however, specific studies detailing the interaction of this compound with trialkyl phosphites are not prominently featured in the chemical literature. In a related context, trialkyl phosphites are known to react with sulfenate esters, which can be formed from the rearrangement of allylic sulfoxides. In these cases, the phosphite (B83602) acts as a thiophile, cleaving the sulfur-oxygen bond of the sulfenate to yield an allylic alcohol and a thiophosphorus compound.

The direct reaction of a sulfenyl chloride, such as this compound, with a trialkyl phosphite would be expected to proceed via nucleophilic attack of the phosphorus atom on the electrophilic sulfur atom. This is analogous to the initial step of the Arbuzov reaction, where a trialkyl phosphite attacks an alkyl halide. The expected initial product would be a phosphonium (B103445) salt. The subsequent fate of this intermediate would depend on the reaction conditions and the nature of the substituents. A possible pathway could involve the displacement of the chloride ion by a nucleophile or an internal rearrangement, potentially leading to a variety of organophosphorus-sulfur compounds. However, without specific experimental data for the reaction of this compound with trialkyl phosphites, the precise nature of the products and the reaction mechanism remain unconfirmed.

Applications of 4 Morpholinesulfenyl Chloride in Advanced Organic Synthesis

Enabling the Stereoselective Synthesis of Sulfur-Containing Organic Compounds

A significant application of 4-morpholinesulfenyl chloride lies in its reaction with allylic alcohols to afford 4-(2'-alkenesulfinyl)morpholines. This transformation proceeds through a researchgate.netnih.gov-sigmatropic rearrangement of an intermediate 4-morpholinesulfenate ester. The reaction is highly stereoselective, enabling the transfer of stereochemical information from a chiral allylic alcohol to the resulting sulfinamide product.

The reaction is initiated by the treatment of an allylic alcohol with this compound in the presence of a base, such as triethylamine. This initially forms a transient and unstable 4-morpholinesulfenate ester. This intermediate then undergoes a concerted, suprafacial researchgate.netnih.gov-sigmatropic rearrangement to yield the thermodynamically more stable allylic sulfinamide. The stereoselectivity of this process arises from the well-ordered, chair-like transition state of the rearrangement, which effectively transfers the chirality from the carbon atom of the alcohol to the sulfur atom of the sulfinamide.

For instance, the reaction of a chiral, non-racemic allylic alcohol with this compound will produce a diastereomerically enriched allylic sulfinamide. This diastereoselectivity is a key feature of this methodology, allowing for the synthesis of specific stereoisomers of sulfur-containing compounds.

Table 1: Stereoselective Synthesis of 4-(2'-Alkenesulfinyl)morpholines

Allylic Alcohol Starting Material Product: 4-(2'-Alkenesulfinyl)morpholine Stereochemical Outcome
(R)-Cyclohex-2-en-1-ol (S,R)-4-((Cyclohex-2-en-1-yl)sulfinyl)morpholine High diastereoselectivity
(E)-But-2-en-1-ol 4-((1-Methylallyl)sulfinyl)morpholine Racemic (no initial chirality)

Note: The stereochemical descriptors for the products are illustrative and depend on the specific substitution of the allylic alcohol.

Utilization in the Construction of Diverse Organic Scaffolds

The 4-(2'-alkenesulfinyl)morpholines synthesized from this compound are not merely final products but also serve as versatile intermediates for the construction of a variety of other organic structures. Their synthetic utility stems from the reactivity of the sulfinamide group and the adjacent double bond.

One notable application is the stereoselective synthesis of (E)-olefins. The allylic sulfinamides can undergo hydrolytic desulfinylation, a process that involves the elimination of the sulfinamide group to form a carbon-carbon double bond. This reaction often proceeds with high stereoselectivity, yielding predominantly the (E)-isomer of the resulting olefin. This method provides a valuable alternative to other olefination reactions.

Furthermore, the allylic sulfinamides can be functionalized at the α-position to the sulfinyl group. Deprotonation with a strong base, such as an organolithium reagent, generates a stabilized carbanion that can react with various electrophiles, such as alkyl halides. This allows for the introduction of new carbon-carbon bonds and the elaboration of the carbon skeleton, leading to more complex and diverse organic scaffolds.

Table 2: Synthetic Transformations of 4-(2'-Alkenesulfinyl)morpholines

Starting Sulfinamide Reagents and Conditions Product Type of Scaffold
4-((But-2-en-1-yl)sulfinyl)morpholine Acid-catalyzed hydrolysis (E)-But-2-ene Alkene
4-((But-2-en-1-yl)sulfinyl)morpholine 1. n-BuLi, THF, -78 °C2. CH₃I 4-((Pentan-3-yl)sulfinyl)morpholine Alkylated Sulfinamide

Contributions to Asymmetric Synthesis through Chiral Induction

Based on the available scientific literature, the direct application of this compound as a chiral auxiliary or catalyst for asymmetric induction in reactions where the morpholine-sulfur moiety is later removed to generate an enantiomerically enriched product is not well-documented.

The stereoselectivity observed in its reactions with chiral allylic alcohols is a form of diastereoselective synthesis, where the pre-existing chirality in the starting material dictates the stereochemical outcome of the product. This is a powerful strategy for synthesizing specific diastereomers of sulfinamides. However, this does not fall under the typical definition of asymmetric induction where a chiral reagent or catalyst creates a new stereocenter in a prochiral substrate.

Therefore, while this compound is a valuable tool for stereoselective synthesis by transferring existing chirality, its role in asymmetric synthesis through chiral induction as a catalyst or a readily cleavable chiral auxiliary has not been established in the reported literature.

Theoretical and Computational Studies on 4 Morpholinesulfenyl Chloride Reactivity

Quantum Chemical Approaches to Reaction Mechanisms and Pathways

Quantum chemical calculations are indispensable tools for elucidating the detailed mechanisms of chemical reactions at the atomic level. For 4-morpholinesulfenyl chloride, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to map out the potential energy surfaces of its reactions, notably its characteristic electrophilic additions to unsaturated systems.

These computational approaches allow for the modeling of various possible reaction pathways. For instance, in the addition of this compound to an alkene, a key mechanistic question is whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a bridged thiiranium ion or an open carbocation intermediate. Quantum chemical calculations can determine the geometries and energies of the reactants, intermediates, transition states, and products.

By comparing the calculated energies of different pathways, the most likely reaction mechanism can be identified. For example, a stepwise mechanism involving a stable, bridged thiiranium ion intermediate is often postulated for the reactions of sulfenyl chlorides. baranlab.org Computational studies would aim to locate this intermediate and the transition states leading to its formation and subsequent ring-opening by the chloride ion.

Illustrative Reaction Pathway Analysis:

Consider the addition of this compound to propene. A computational study would model the formation of both the Markovnikov and anti-Markovnikov products. The relative energies of the transition states leading to these products would reveal the reaction's regioselectivity.

Table 1: Hypothetical Calculated Energies for the Reaction of this compound with Propene
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Propene0.0
TS1 (Markovnikov)Transition state leading to Markovnikov intermediate+15.2
TS2 (anti-Markovnikov)Transition state leading to anti-Markovnikov intermediate+17.8
Intermediate (Bridged)Thiiranium ion intermediate+5.4
Product (Markovnikov)1-Chloro-2-(morpholinosulfanyl)propane-25.6
Product (anti-Markovnikov)2-Chloro-1-(morpholinosulfanyl)propane-23.1

Analysis of Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects are orbital interactions that dictate the geometry, reactivity, and selectivity of chemical reactions. wikipedia.org In this compound, the presence of lone pairs on the nitrogen and oxygen atoms of the morpholine (B109124) ring, as well as on the sulfur atom, can lead to significant stereoelectronic interactions that influence its reactivity.

One key stereoelectronic effect to consider is hyperconjugation, which involves the donation of electron density from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital. For example, the interaction between the nitrogen lone pair (nN) and the antibonding orbital of the S-Cl bond (σ*S-Cl) could influence the S-Cl bond length and its susceptibility to cleavage. The orientation of the morpholine ring relative to the sulfenyl chloride moiety would be crucial for maximizing such orbital overlaps.

These effects can be quantitatively analyzed using computational techniques like Natural Bond Orbital (NBO) analysis, which calculates the energies of these orbital interactions. rsc.org Such analyses would reveal how the conformation of the molecule affects its electronic structure and, consequently, its reactivity in, for example, addition reactions where stereochemical outcomes are important.

Table 2: Hypothetical NBO Analysis of Stereoelectronic Interactions in different conformers of this compound
ConformerDonor OrbitalAcceptor OrbitalInteraction Energy (kcal/mol)
Chair (S-Cl axial)n(N)σ(S-Cl)4.2
Chair (S-Cl equatorial)n(N)σ(S-Cl)1.5
Twist-boatn(N)σ*(S-Cl)0.8

Transition State Characterization and Energy Profile Calculations

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier of a reaction. nih.gov Characterizing the geometry and energy of the transition state is fundamental to understanding reaction rates and selectivity. Computational chemistry provides powerful tools for locating transition state structures and verifying them through frequency analysis, where a genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a reaction involving this compound, such as its addition to a double bond, transition state calculations would be performed to determine the activation energy (Ea). This value is crucial for predicting the reaction rate. By calculating the activation energies for different possible pathways (e.g., leading to different stereoisomers), the selectivity of the reaction can be predicted.

The results of these calculations are often visualized in a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.

Table 3: Hypothetical Calculated Activation Energies for the Addition of this compound to Cyclohexene
Reaction PathwayActivation Energy (kcal/mol)Product Stereochemistry
Attack from top face12.5trans-1-chloro-2-(morpholinosulfanyl)cyclohexane
Attack from bottom face12.5trans-1-chloro-2-(morpholinosulfanyl)cyclohexane

Spectroscopic Elucidation and Corroboration of Intermediates and Products

Computational chemistry can also predict spectroscopic properties, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra serve as a powerful complement to experimental data, aiding in the identification and characterization of transient intermediates and final products.

In the study of this compound reactions, experimental detection of a short-lived intermediate like a thiiranium ion can be challenging. Computational methods can predict the vibrational frequencies of such an intermediate. If experimental techniques like time-resolved infrared spectroscopy can detect signals that match the predicted frequencies, it provides strong evidence for the existence of that intermediate.

Similarly, the NMR spectra of the final products can be calculated. By comparing the computed chemical shifts and coupling constants with the experimental spectra, the precise structure and stereochemistry of the products can be unambiguously confirmed. This is particularly valuable when multiple isomers are formed.

Table 4: Hypothetical Comparison of Calculated and Experimental 13C NMR Chemical Shifts (ppm) for a Reaction Product
Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C-Cl60.561.2
C-S55.254.8
Morpholine C-N53.854.1
Morpholine C-O66.967.3

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Transformations Involving 4-Morpholinesulfenyl Chloride

The development of novel catalytic transformations is a cornerstone of modern synthetic chemistry, offering pathways to increased efficiency, selectivity, and sustainability. For this compound, future research is anticipated to focus on its participation in innovative catalytic cycles, moving beyond classical stoichiometric reactions. Drawing parallels from the broader field of sulfenamide (B3320178) and sulfenyl chloride chemistry, several promising areas for investigation can be identified.

One key direction is the exploration of transition metal-catalyzed cross-coupling reactions. While the reactivity of sulfonyl chlorides in such transformations is well-documented, the catalytic potential of sulfenyl chlorides like this compound remains largely untapped. Future studies may focus on developing catalytic systems, potentially based on palladium, nickel, or copper, that enable the coupling of the "morpholine-sulfenyl" moiety with a variety of organic partners, such as organoboron compounds, organozincs, or terminal alkynes. Success in this area would provide a direct and modular route to a wide range of sulfur-containing morpholine (B109124) derivatives.

Furthermore, inspiration can be drawn from the recent advancements in the catalytic enantioselective S-alkylation of sulfenamides. acs.orgnih.govnih.gov Research has demonstrated that chiral rhodium catalysts can effectively mediate the reaction of sulfenamides with diazo compounds to furnish chiral sulfilimines with high enantioselectivity. acs.orgnih.govnih.gov By analogy, the development of similar catalytic systems for this compound could open up new avenues for the asymmetric synthesis of complex sulfur-containing molecules.

The table below outlines potential catalytic transformations for this compound based on analogous reactions of related sulfur compounds.

Catalytic Transformation Potential Catalyst System Potential Product Class Analogous Reaction
Cross-CouplingPalladium or Nickel complexesAryl/Alkenyl morpholino sulfidesSuzuki or Stille coupling of thiols
Asymmetric SulfenylationChiral Lewis acids (e.g., Sc(OTf)₃ complexes)Chiral β-sulfenyl ketonesAsymmetric sulfenylation of ketones
Catalytic AminationCopper or Iron catalystsSubstituted sulfenamidesChan-Lam coupling of thiols
Enantioselective AlkylationChiral Rhodium complexesChiral morpholino-substituted sulfiliminesRhodium-catalyzed S-alkylation of sulfenamides acs.orgnih.govnih.gov

These potential research avenues highlight the significant opportunities for expanding the synthetic utility of this compound through the design of novel catalytic systems.

Exploration of Enhanced Stereochemical Control Strategies

Achieving high levels of stereochemical control is a critical challenge in the synthesis of complex, biologically active molecules. For reactions involving this compound, future research will likely focus on the development of sophisticated strategies to control the formation of new stereocenters.

One promising approach is the use of chiral catalysts to induce enantioselectivity in the addition of the morpholine-sulfenyl group to prochiral substrates. For instance, the catalytic asymmetric sulfenylation of carbonyl compounds using chiral metal complexes has been shown to be an effective method for generating optically active sulfur-containing molecules. The development of chiral Lewis acid or transition metal catalysts capable of coordinating with both the this compound and the substrate could enable highly enantioselective sulfenylation reactions.

Another area of exploration is the use of chiral auxiliaries. By temporarily attaching a chiral auxiliary to the substrate, it may be possible to direct the diastereoselective addition of this compound. Subsequent removal of the auxiliary would then yield the desired enantiomerically enriched product. This strategy has been successfully employed in a wide range of asymmetric syntheses and could be readily adapted to reactions involving sulfenyl chlorides.

Furthermore, organocatalysis presents a powerful tool for achieving stereocontrol. Chiral amines, phosphoric acids, or other small organic molecules could potentially activate this compound or the substrate to facilitate a stereoselective reaction. For example, a chiral Brønsted acid could protonate the morpholine nitrogen, enhancing the electrophilicity of the sulfur atom and creating a chiral environment for the subsequent nucleophilic attack. acs.org

The table below summarizes potential strategies for achieving stereochemical control in reactions of this compound.

Strategy Description Potential Application
Chiral Catalysis Use of a chiral metal complex or organocatalyst to create a chiral environment for the reaction.Enantioselective addition to alkenes or enolates.
Chiral Auxiliaries Temporary incorporation of a chiral moiety onto the substrate to direct the stereochemical outcome.Diastereoselective synthesis of complex morpholine-containing natural products.
Substrate Control Utilization of existing stereocenters within the substrate to influence the stereochemistry of the reaction.Synthesis of diastereomerically pure compounds with multiple stereocenters.

The successful implementation of these strategies would significantly enhance the value of this compound as a reagent for asymmetric synthesis.

Integration into Modular and Convergent Synthetic Methodologies

Modern synthetic chemistry increasingly relies on modular and convergent strategies to efficiently construct complex molecules. These approaches involve the independent synthesis of molecular fragments, which are then coupled together in the later stages of the synthesis. This compound is well-suited for integration into such methodologies, serving as a versatile building block for introducing the morpholine-sulfenyl moiety.

In a convergent synthesis, this compound could be used to functionalize a variety of molecular scaffolds. For example, it could be reacted with a complex fragment containing a nucleophilic group to introduce the morpholine-sulfenyl unit in a single, efficient step. This modular approach would allow for the rapid generation of a library of analogues with diverse structural features.

Furthermore, the reactivity of the sulfur atom in the resulting sulfenamide products could be further exploited for diversification. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would not only alter the electronic properties of the molecule but also introduce a new stereocenter, providing an additional layer of molecular complexity.

The integration of this compound into solid-phase synthesis workflows is another promising area of research. By immobilizing a substrate on a solid support, it would be possible to perform the sulfenylation reaction and subsequent transformations in a streamlined and automated fashion. This would be particularly valuable for the high-throughput synthesis of compound libraries for drug discovery and other applications.

The table below illustrates the potential roles of this compound in modular and convergent synthesis.

Synthetic Approach Role of this compound Advantages
Convergent Synthesis A key building block for coupling with other complex fragments.Increased overall yield and efficiency.
Diversity-Oriented Synthesis A versatile reagent for introducing the morpholine-sulfenyl moiety onto a common scaffold.Rapid generation of a library of structurally diverse compounds.
Late-Stage Functionalization A reagent for modifying complex molecules in the final steps of a synthesis.Access to analogues that would be difficult to prepare through linear synthesis.

By embracing these modern synthetic strategies, the utility of this compound can be extended far beyond its traditional applications, positioning it as a valuable tool for the construction of complex and functionally diverse molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Morpholinesulfenyl Chloride, and what analytical methods confirm its purity and structure?

  • Synthetic Routes :

  • Sulfonation and Chlorination : A common approach involves sulfonation of morpholine derivatives followed by reaction with chlorinating agents (e.g., thionyl chloride or hydrogen chloride). For example, analogous methods for sulfonyl chlorides include sulfurization of amines followed by HCl treatment .
  • Intermediate Isolation : Purification via recrystallization (e.g., using dichloromethane or ether) is critical to isolate the product.
    • Characterization :
  • Spectroscopy : 1^1H/13^13C NMR to confirm the morpholine ring and sulfenyl chloride moiety.
  • Purity Analysis : HPLC (≥95% purity threshold) and melting point determination (mp 150–152°C for related compounds) .
  • Elemental Analysis : Verify molecular formula (C4_4H8_8ClNOS) and stoichiometry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of toxic gases (e.g., HCl released during hydrolysis) .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (causes burns) .
  • Storage : Store at 2–8°C in airtight containers to prevent decomposition .
    • Decomposition Risks :
  • Thermal decomposition (180–440°C) releases 0.59 kJ/g energy, requiring controlled heating in reactions .

Advanced Research Questions

Q. How does the thermal decomposition profile of this compound influence its storage and reaction conditions?

  • Decomposition Mechanism :

  • At elevated temperatures (>180°C), it decomposes exothermically, producing morpholine derivatives and hazardous gases (e.g., SO2_2, HCl) .
    • Methodological Adjustments :
  • Reaction Temperature : Maintain below 100°C; use inert atmospheres (N2_2) to suppress side reactions.
  • Catalyst Selection : Employ Lewis acids (e.g., AlCl3_3) to lower activation energy and reduce thermal stress .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation when using this compound as a sulfenylating agent?

  • Data Reconciliation :

  • Reproducibility Protocols : Follow standardized reporting (e.g., Beilstein Journal guidelines) to detail solvents, stoichiometry, and catalyst loadings .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., 4,4’-Dithiodimorpholine from disulfide formation) .
    • Case Study :
  • Contradictory yields in nucleophilic substitutions may arise from moisture sensitivity. Anhydrous conditions (molecular sieves) improve consistency .

Q. How can researchers optimize the selectivity of reactions involving this compound to minimize undesired side products?

  • Selectivity Strategies :

  • Solvent Polarity : Use aprotic solvents (e.g., THF) to stabilize intermediates and reduce hydrolysis .
  • Protecting Groups : Temporarily block reactive sites on substrates (e.g., amines) to direct sulfenylation to desired positions .
    • Kinetic Control :
  • Low-temperature reactions (–20°C) favor kinetic products, while higher temperatures favor thermodynamic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.